REACTION_SMILES
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[Cl:12][c:13]1[cH:14][cH:15][n:16][c:17]2[c:18]([CH3:23])[cH:19][cH:20][cH:21][c:22]12.[F:1][c:2]1[cH:3][c:4]2[cH:5][c:6]([CH3:11])[nH:7][c:8]2[cH:9][cH:10]1>>[F:1][c:2]1[cH:3][c:4]2[c:5](-[c:13]3[cH:14][cH:15][n:16][c:17]4[c:18]([CH3:23])[cH:19][cH:20][cH:21][c:22]34)[c:6]([CH3:11])[nH:7][c:8]2[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc2c(Cl)ccnc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc2cc(F)ccc2[nH]1
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Name
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Type
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product
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Smiles
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Cc1[nH]c2ccc(F)cc2c1-c1ccnc2c(C)cccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |